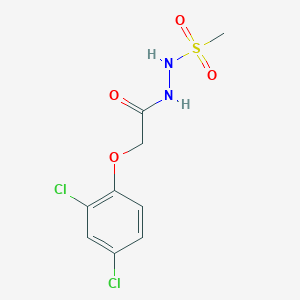

![molecular formula C18H29BClN3O3Si B2521071 4-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-7-((2-(三甲基甲硅烷基)乙氧基)甲基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 1830311-70-0](/img/structure/B2521071.png)

4-氯-6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-7-((2-(三甲基甲硅烷基)乙氧基)甲基)-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

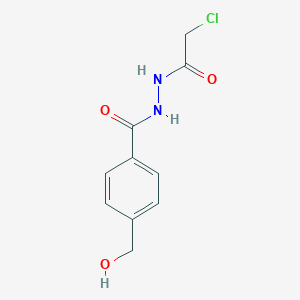

The compound "4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine" is a complex molecule that likely serves as an intermediate or a reagent in organic synthesis, particularly in the construction of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The molecule contains several functional groups, including a chloro substituent, a dioxaborolane ring, and a trimethylsilyl group, which suggests its potential utility in various chemical reactions, especially those involving cross-coupling or modification of nucleosides.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been demonstrated in the literature. For instance, 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized using 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine amines in dry tetrahydrofuran . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate boronate and silyl groups at the respective positions on the pyrimidine ring.

Molecular Structure Analysis

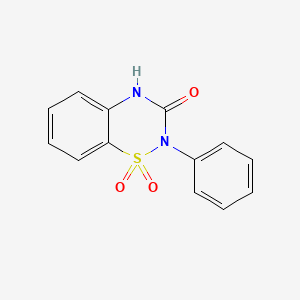

The molecular structure of pyrimidine derivatives is often characterized by planarity and the presence of aromatic systems, which can engage in π-π stacking interactions. For example, a related compound, 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, features a nearly planar fused triheterocyclic system . This suggests that the compound of interest may also exhibit a planar structure conducive to stacking interactions, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Pyrimidine derivatives are known to participate in various chemical reactions, including hydrogen bonding and halogen bonding, which can be crucial in crystal formation and stability. For instance, isostructural pyrimidine compounds form hydrogen-bonded sheets involving N-H...N and N-H...O hydrogen bonds . The presence of a chloro substituent in the compound of interest may also enable it to engage in similar interactions, potentially affecting its reactivity in substitution reactions or its role in the formation of supramolecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure and the nature of their substituents. The non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric effects, play a significant role in determining the properties of these compounds . The compound , with its chloro, dioxaborolane, and trimethylsilyl groups, is likely to exhibit unique properties that could be exploited in organic synthesis, such as increased solubility in organic solvents or enhanced reactivity due to the electron-withdrawing or electron-donating effects of its substituents.

科学研究应用

抗增殖和抗病毒活性

该化合物显示出作为抗增殖和抗病毒剂的潜力。研究表明,结构相关的4-氯-7H-吡咯并[2,3-d]嘧啶的衍生物对细胞生长具有抑制作用,并对人类巨细胞病毒和单纯疱疹病毒1型具有活性。这些发现表明我们的化合物在类似应用中具有潜力(Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990)。

晶体结构和DFT研究

包括4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基在内的相关化合物的结构方面已经使用晶体学和密度泛函理论(DFT)进行了研究。这些研究提供了对分子结构和理化性质的见解,这对于理解我们化合物在科学研究中的行为和潜在应用至关重要(黄,杨,吴,杨,陈,柴,&赵,2021)。

合成和生物活性研究

已经对与所讨论的化学结构密切相关的吡咯并[2,3-d]嘧啶衍生物的合成和生物活性进行了进一步的研究。本研究探索了不同的合成方法并评估了所生产化合物的生物活性,为理解化学结构的改性如何导致不同的生物学特性提供了基础(Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988)。

未来方向

属性

IUPAC Name |

2-[[4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BClN3O3Si/c1-17(2)18(3,4)26-19(25-17)14-10-13-15(20)21-11-22-16(13)23(14)12-24-8-9-27(5,6)7/h10-11H,8-9,12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFKKSLCGKTHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2COCC[Si](C)(C)C)N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BClN3O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![1-(6-chloropyridazin-3-yl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2520990.png)

![N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520996.png)

![N-(2-fluorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520999.png)

![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)

![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)

![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)